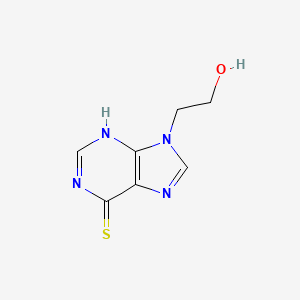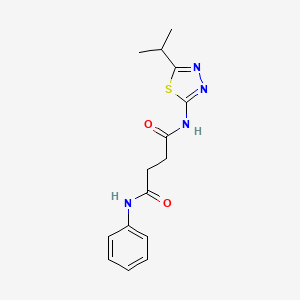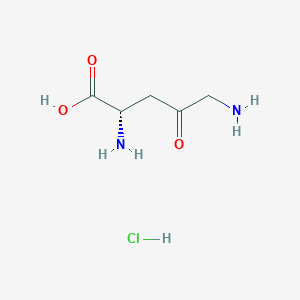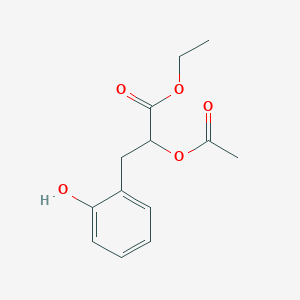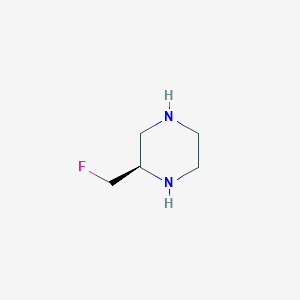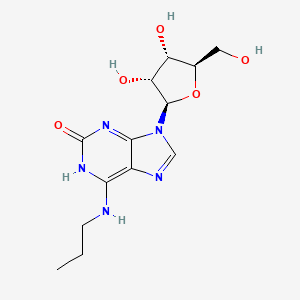
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline is an aromatic amine compound with the molecular formula C15H17NO3. It is also known by other names such as 4-Methoxy-N-(4-methoxyphenyl)-3,4-dimethoxyaniline. This compound is characterized by the presence of methoxy groups attached to the benzene ring, which influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .
Applications De Recherche Scientifique
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups on the aromatic ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the biochemical pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-Dimethoxydiphenylamine: Similar in structure but with different substitution patterns.
3,4-Dimethoxyaniline: Lacks the additional methoxy group on the phenyl ring.
3,4-Dimethoxyphenethylamine: Contains an ethylamine side chain instead of an aniline group.
Uniqueness
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple methoxy groups enhances its solubility and influences its interaction with other molecules, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
94026-99-0 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-13-7-4-11(5-8-13)16-12-6-9-14(18-2)15(10-12)19-3/h4-10,16H,1-3H3 |
Clé InChI |
TZNBAUJHAPHHMH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
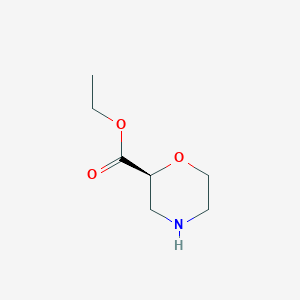
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
